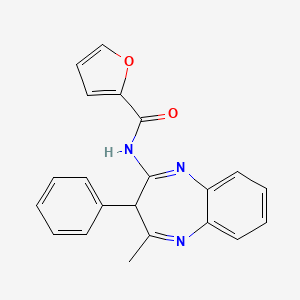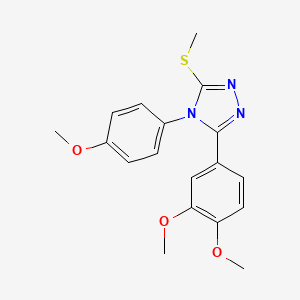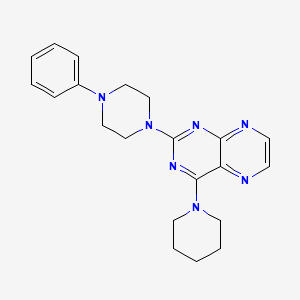
N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)furan-2-carboxamide is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by its unique structure, which includes a furan ring attached to a benzodiazepine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)furan-2-carboxamide typically involves multiple steps. The process begins with the preparation of the benzodiazepine core, which is achieved through the cyclization of appropriate precursors. The furan ring is then introduced via a coupling reaction. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)furan-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of benzodiazepines and related heterocycles.
Biology: The compound is investigated for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is conducted to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as a precursor for other complex molecules.
Mecanismo De Acción
The mechanism of action of N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets in the body. Benzodiazepines typically exert their effects by binding to the gamma-aminobutyric acid (GABA) receptors in the brain, enhancing the inhibitory effects of GABA and leading to sedative, anxiolytic, and muscle relaxant properties. The furan ring may contribute to the compound’s overall pharmacological profile by affecting its binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: A well-known benzodiazepine used for its anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine with similar therapeutic uses.
Midazolam: Known for its rapid onset and short duration of action.
Uniqueness
N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)furan-2-carboxamide is unique due to the presence of the furan ring, which distinguishes it from other benzodiazepines. This structural feature may impart different pharmacokinetic and pharmacodynamic properties, potentially leading to novel therapeutic applications.
Propiedades
Fórmula molecular |
C21H17N3O2 |
|---|---|
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
N-(2-methyl-3-phenyl-3H-1,5-benzodiazepin-4-yl)furan-2-carboxamide |
InChI |
InChI=1S/C21H17N3O2/c1-14-19(15-8-3-2-4-9-15)20(24-21(25)18-12-7-13-26-18)23-17-11-6-5-10-16(17)22-14/h2-13,19H,1H3,(H,23,24,25) |
Clave InChI |
KCJDQXLNWQZJTL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2N=C(C1C3=CC=CC=C3)NC(=O)C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2Z)-5,5-dioxido-3-[2-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide](/img/structure/B15109213.png)
![9-phenyl-4-(pyridin-3-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene](/img/structure/B15109219.png)

![{2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(thiophen-2-yl)methanone](/img/structure/B15109232.png)
![(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate](/img/structure/B15109236.png)
![Acetamide, 2-[(2,2'-dioxo[3,4'-bi-2H-1-benzopyran]-7'-yl)oxy]-](/img/structure/B15109240.png)
![6-benzyl-N-(3-chloro-4-methylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15109246.png)
![N-[(2E)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide](/img/structure/B15109251.png)
![(4Z)-4-[(3-{3-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15109256.png)
![N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B15109269.png)
![N-[(2E)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B15109291.png)

![N-[(2Z)-3-(3-chloro-4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide](/img/structure/B15109301.png)
![5-acetyl-9-(3,4-dimethoxyphenyl)-6-(2-sec-butoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B15109302.png)
